

(R)-(-)-2-Methoxy-1-phenylethylamine: A Privileged Chiral Building Block

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Compound of Interest

Compound Name: (2-Methoxyethyl)(1-phenylethyl)amine

CAS No.: 1019499-28-5

Cat. No.: B3201554

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Executive Summary

(R)-(-)-2-Methoxy-1-phenylethylamine (CAS: 64715-85-1) is a high-value chiral primary amine derived structurally from phenylglycinol. Distinct from its non-methoxylated analog (1-phenylethylamine), the presence of the

-methoxy group confers unique electronic and steric properties, enhancing its utility as a chiral resolving agent and a chiral auxiliary in asymmetric synthesis.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthesis protocols, and its critical role in the resolution of racemic acids and the synthesis of enantiopure pharmaceutical intermediates.

Chemical Identity & Stereochemical Structure

Nomenclature and Identification

Parameter	Detail
IUPAC Name	(1R)-2-Methoxy-1-phenylethanamine
Common Synonyms	(R)- -(Methoxymethyl)benzylamine; (R)-O-Methylphenylglycinol
CAS Number	64715-85-1
Molecular Formula	
Molecular Weight	151.21 g/mol
SMILES	<chem>COCC(N)C1=CC=CC=C1</chem>
Chirality	(R)-Configuration; Levorotatory (-)

Structural Visualization

The molecule features a stereogenic center at the benzylic position (C1). The (R)-configuration dictates the spatial arrangement of the amine, phenyl, and methoxymethyl groups, which is critical for its "handshake" interaction with chiral substrates.

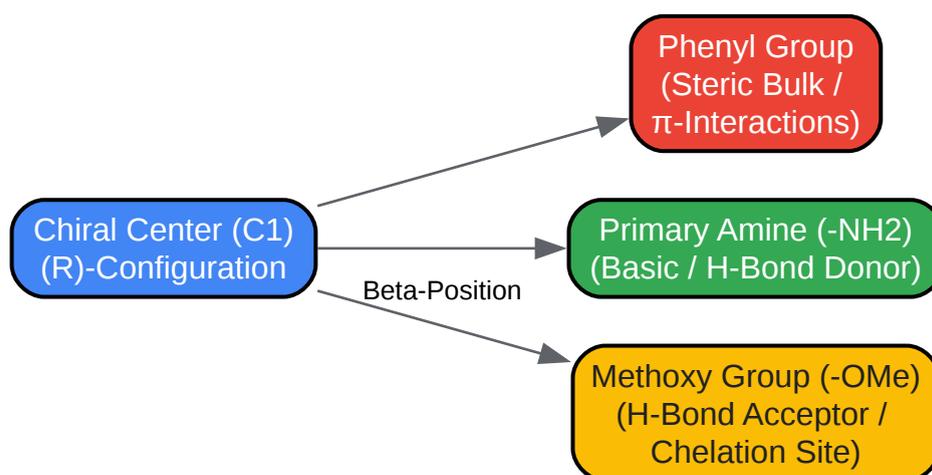


Figure 1: Functional architecture of (R)-(-)-2-Methoxy-1-phenylethylamine.

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Physicochemical Properties

The methoxy substituent significantly alters the solubility and basicity compared to unsubstituted phenylethylamine, often leading to more crystalline diastereomeric salts—a key advantage in chiral resolution.

Property	Value	Condition/Note
Physical State	Colorless to pale yellow liquid	Standard Temperature & Pressure
Boiling Point	237°C	@ 760 mmHg (Lit.)
Density	1.014 g/mL	@ 25°C
Refractive Index ()	1.5240	Estimated
Optical Rotation ()	-50.0° ± 2°	c=6.1 in Benzene
pKa (Conjugate Acid)	-9.5	Slightly lower than -PEA due to inductive effect of -OMe
Solubility	Soluble in alcohols, ethers, DCM; Moderate in water	-OMe increases polarity vs. -PEA

Synthesis and Production Protocols

Strategic Analysis of Synthetic Routes

While reductive amination of methoxy-acetophenones is possible, it often yields racemates requiring resolution. The preferred industrial route preserves chirality by starting from the chiral pool, specifically (R)-Phenylglycinol.

Validated Protocol: Methylation of (R)-Phenylglycinol

Causality: Direct methylation of the amino alcohol is non-selective (N- vs O-methylation). Therefore, a protection-methylation-deprotection strategy is required to ensure exclusive O-methylation.

Workflow Diagram

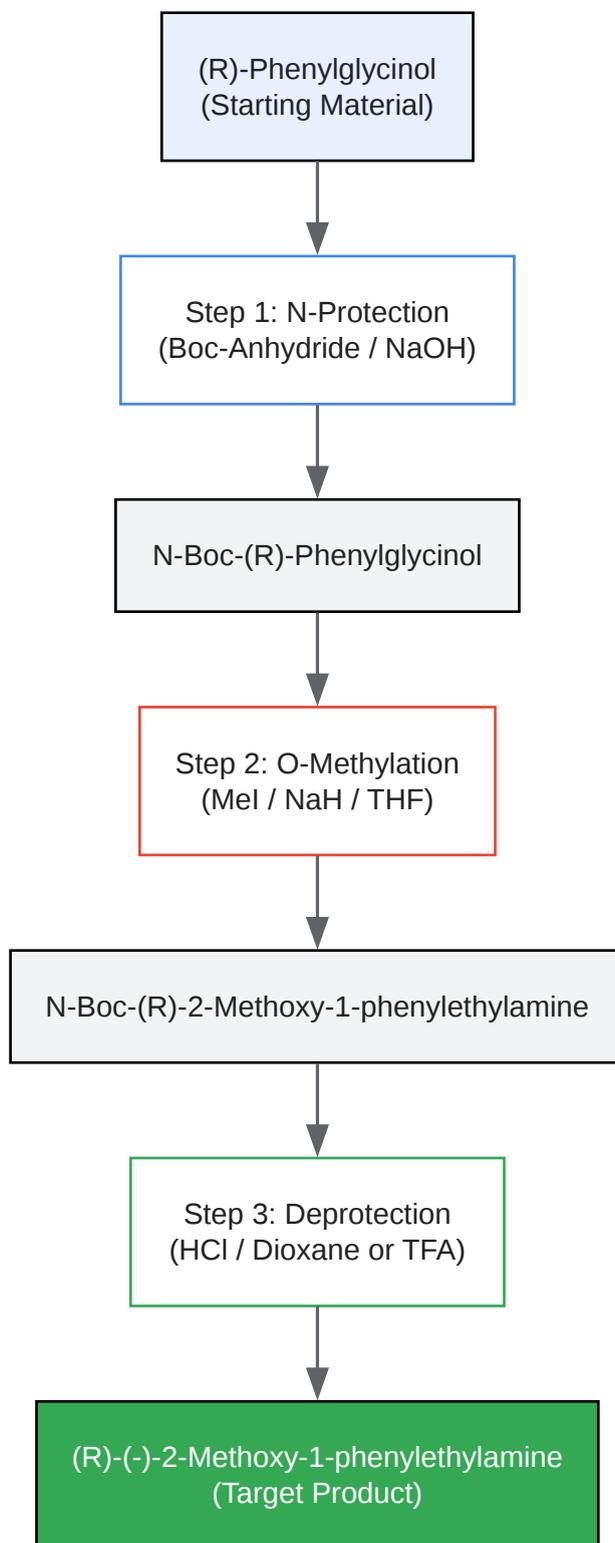


Figure 2: Stereoconservative synthesis from (R)-Phenylglycinol.

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Step-by-Step Methodology

- N-Protection:
 - Dissolve (R)-phenylglycinol (1.0 eq) in dioxane/water (1:1).
 - Add NaOH (1.1 eq) followed by
(1.1 eq) at 0°C.
 - Stir at RT for 4 hours. Extract with EtOAc.[\[1\]](#)
 - Why: Blocks the nucleophilic amine to prevent N-methylation.
- O-Methylation (The Critical Step):
 - Dissolve the N-Boc intermediate in anhydrous THF under
.
 - Cool to 0°C and add NaH (1.2 eq, 60% dispersion). Stir 30 min.
 - Add Methyl Iodide (MeI) (1.1 eq) dropwise.
 - Allow to warm to RT and stir overnight.
 - Self-Validating Check: Monitor TLC for disappearance of the alcohol spot. The O-methylated product is less polar.
- Deprotection & Isolation:
 - Treat the methylated intermediate with 4M HCl in dioxane.
 - Stir for 2 hours (monitor for
evolution cessation).
 - Concentrate in vacuo.
 - Basify with 2M NaOH to pH > 12 and extract with DCM.

- Dry () and distill to obtain the pure oil.

Applications in Drug Development

Chiral Resolution of Racemic Acids

This amine is a "privileged" resolving agent. The additional oxygen atom in the methoxy group provides a secondary coordination site (via hydrogen bonding), often creating a more rigid and distinct diastereomeric salt lattice compared to simple phenylethylamine.

Mechanism:

The two salts possess different solubilities in solvents like ethanol or 2-propanol, allowing separation by fractional crystallization.[2]

Chiral Auxiliary in Asymmetric Synthesis

Used in the synthesis of chiral amines and amino acids via Schiff base intermediates.

- Reaction: Condensation with a prochiral ketone forms a chiral imine.
- Induction: The steric bulk of the phenyl group and the chelating ability of the methoxy group direct the attack of nucleophiles (e.g., hydride, organolithiums) to one face of the imine, inducing high diastereoselectivity.

Safety & Handling (SDS Summary)

Signal Word:DANGER

Hazard Class	H-Code	Statement
Skin Corrosion	H314	Causes severe skin burns and eye damage.
Acute Toxicity	H302	Harmful if swallowed.
Sensitization	H317	May cause an allergic skin reaction.

Handling Protocols:

- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to (carbamate formation).
- PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.
- Disposal: Neutralize with dilute acid before disposal into organic waste streams.

References

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)

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